![molecular formula C10H13F2NO2 B2758360 {[3-(Difluoromethoxy)-4-methoxyphenyl]methyl}(methyl)amine CAS No. 926234-81-3](/img/structure/B2758360.png)
{[3-(Difluoromethoxy)-4-methoxyphenyl]methyl}(methyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[3-(Difluoromethoxy)-4-methoxyphenyl]methyl}(methyl)amine is a chemical compound characterized by the presence of difluoromethoxy and methoxy groups attached to a phenyl ring, with a methylamine substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[3-(Difluoromethoxy)-4-methoxyphenyl]methyl}(methyl)amine typically involves the nucleophilic substitution reaction of a precursor compound with difluorochloromethane. The reaction is carried out in an organic solvent such as isopropanol, DMF, or 1,4-dioxane, in the presence of a catalyst like tetrabutylammonium bromide and an acid-binding agent . The reaction temperature ranges from 60°C to 120°C, ensuring high product yield and suitability for industrial production.
Industrial Production Methods
Industrial production methods for this compound focus on optimizing reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow synthesis and the use of advanced catalysts are employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
{[3-(Difluoromethoxy)-4-methoxyphenyl]methyl}(methyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents.
Major Products
Major products formed from these reactions include difluoromethoxy-substituted phenyl derivatives, methoxy-substituted phenyl derivatives, and various amine derivatives.
Aplicaciones Científicas De Investigación
{[3-(Difluoromethoxy)-4-methoxyphenyl]methyl}(methyl)amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential use in drug development.
Industry: Utilized in the production of advanced materials with specific chemical properties
Mecanismo De Acción
The mechanism of action of {[3-(Difluoromethoxy)-4-methoxyphenyl]methyl}(methyl)amine involves its interaction with molecular targets through hydrogen bonding and other intermolecular forces. The difluoromethoxy group enhances the compound’s ability to act as a hydrogen-bond donor, influencing its reactivity and interaction with biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
{[3-(Difluoromethoxy)-4-methoxyphenyl]methyl}(3-ethoxypropyl)amine: Similar structure with an ethoxypropyl group instead of a methyl group.
{[3-(Difluoromethoxy)-4-methoxyphenyl]methyl}(methyl)amine 10-F661995: Another variant with slight structural modifications.
Uniqueness
This compound is unique due to its specific combination of difluoromethoxy and methoxy groups, which confer distinct chemical properties and reactivity patterns. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
IUPAC Name |
1-[3-(difluoromethoxy)-4-methoxyphenyl]-N-methylmethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2NO2/c1-13-6-7-3-4-8(14-2)9(5-7)15-10(11)12/h3-5,10,13H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMWZEOSCLSTETM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=C(C=C1)OC)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
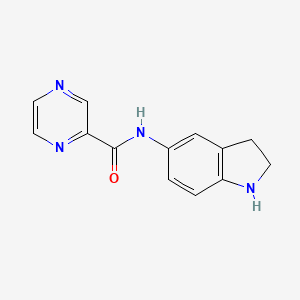
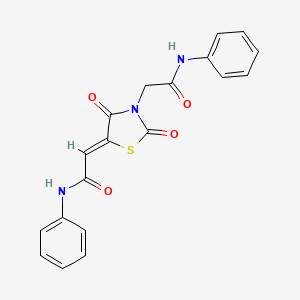
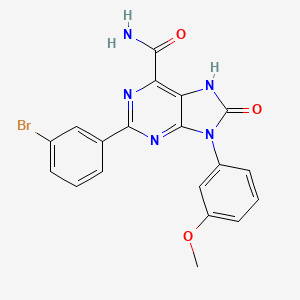
![N-(3-chlorophenyl)-2-[(2,3,4,5,6-pentamethylphenyl)methylthio]acetamide](/img/structure/B2758282.png)
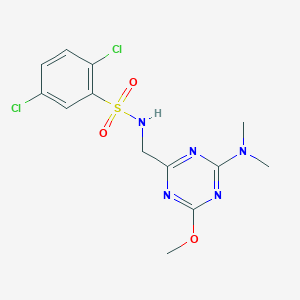
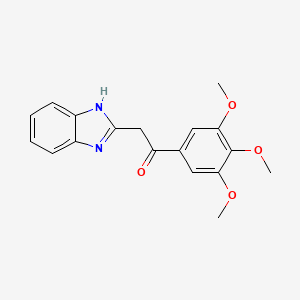
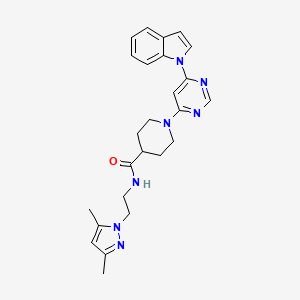
![(4-Bromophenyl)(dioxo){3-[3-(trifluoromethyl)phenoxy]propyl}-lambda~6~-sulfane](/img/structure/B2758292.png)
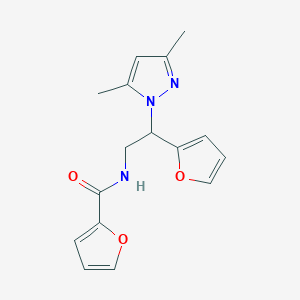
![2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2758294.png)
![4-[2-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride](/img/structure/B2758295.png)
![4-(Benzo[d][1,3]dioxol-5-yl)piperidine hydrochloride](/img/structure/B2758297.png)
![methyl 4-{[(1Z,3E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(methoxyimino)prop-1-en-1-yl]amino}benzoate](/img/structure/B2758299.png)
![4-butyl-3-((4-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2758300.png)
